Clorhidrato de trigonelina

Descripción general

Descripción

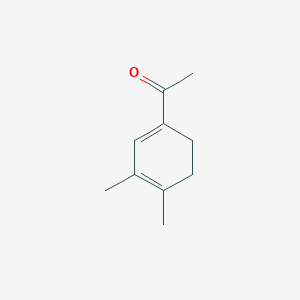

El hidrocloruro de trigonelina es un alcaloide natural que se encuentra en varias plantas, incluidos los granos de café y las semillas de alholva. Es un derivado de la trigonelina, que se forma por la metilación del átomo de nitrógeno de la niacina (vitamina B3). El hidrocloruro de trigonelina ha atraído una atención significativa debido a sus diversas actividades biológicas y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

El hidrocloruro de trigonelina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios compuestos químicos.

Biología: El hidrocloruro de trigonelina se estudia por su papel en el crecimiento y desarrollo de las plantas.

Medicina: Tiene efectos terapéuticos potenciales, incluidas actividades neuroprotectoras, anticancerígenas y antiinflamatorias. .

Mecanismo De Acción

El hidrocloruro de trigonelina ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Neuroprotección: Modula las vías inflamatorias y el estrés oxidativo, brindando protección contra enfermedades neurodegenerativas.

Anticancerígeno: El hidrocloruro de trigonelina inhibe la proliferación de células cancerosas al dirigirse a vías de señalización específicas.

Antiinflamatorio: Impide la liberación de factores proinflamatorios y alivia la lesión tisular

Análisis Bioquímico

Biochemical Properties

Trigonelline hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit collagen synthesis and protect dermal fibroblasts against ultraviolet radiation . It also acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors .

Cellular Effects

Trigonelline hydrochloride has significant effects on various types of cells and cellular processes. It has been demonstrated to mitigate silica-induced silicosis and bleomycin-induced pulmonary fibrosis, as evidenced by improved histochemical staining and reduced fibrotic marker expressions . It also inhibits the differentiation of fibroblasts to myofibroblasts .

Molecular Mechanism

At the molecular level, Trigonelline hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits fibroblast-to-myofibroblast differentiation by repressing TGF-β/Smad signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trigonelline hydrochloride change over time. It has been shown to be safe in mice and fibroblasts, and efficacious concentrations of Trigonelline hydrochloride did not impair liver or kidney function .

Metabolic Pathways

Trigonelline hydrochloride is involved in various metabolic pathways. In type 2 diabetic Goto–Kakizaki (GK) rats, Trigonelline hydrochloride decreased the expression of genes involved in glycolysis and gluconeogenesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hidrocloruro de trigonelina se puede sintetizar mediante la metilación del ácido nicotínico (niacina). La reacción está catalizada por la N-metiltransferasa de nicotinato dependiente de S-adenosil-L-metionina (SAM). Esta enzima facilita la transferencia de un grupo metilo del SAM al ácido nicotínico, lo que resulta en la formación de trigonelina .

Métodos de producción industrial

La producción industrial de hidrocloruro de trigonelina implica la extracción de trigonelina de fuentes naturales como los granos de café y las semillas de alholva. La trigonelina extraída se convierte luego a su sal de hidrocloruro mediante una reacción con ácido clorhídrico. Este proceso garantiza la estabilidad del compuesto y mejora su solubilidad en agua .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de trigonelina experimenta varias reacciones químicas, que incluyen:

Oxidación: La trigonelina se puede oxidar para formar ácido nicotínico.

Reducción: Se puede reducir para formar metilamina.

Sustitución: La trigonelina puede sufrir reacciones de sustitución, como la formación de clorometano cuando se trata con ácido clorhídrico.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: El ácido clorhídrico se utiliza comúnmente para reacciones de sustitución.

Principales productos formados

Oxidación: Ácido nicotínico.

Reducción: Metilamina.

Sustitución: Clorometano.

Comparación Con Compuestos Similares

Compuestos similares

Ácido nicotínico: Un precursor de la trigonelina, involucrado en vías metabólicas similares.

Cafeína: Otro alcaloide con vías biosintéticas similares, derivado de nucleótidos de purina.

Nornicotina: Un alcaloide menor en el tabaco, estructuralmente relacionado con la trigonelina.

Singularidad

El hidrocloruro de trigonelina es único debido a sus diversas actividades biológicas y posibles aplicaciones terapéuticas. A diferencia de otros compuestos similares, ha mostrado efectos prometedores en el manejo de la diabetes, enfermedades neurodegenerativas y cáncer .

Propiedades

Número CAS |

6138-41-6 |

|---|---|

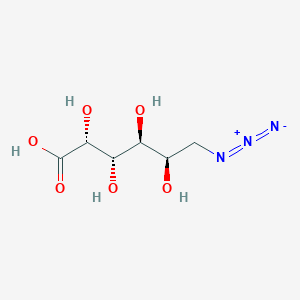

Fórmula molecular |

C7H8ClNO2 |

Peso molecular |

173.60 g/mol |

Nombre IUPAC |

1-methylpyridin-1-ium-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H |

Clave InChI |

TZSYLWAXZMNUJB-UHFFFAOYSA-N |

SMILES |

OC(C1=C[N+](C)=CC=C1)=O.[Cl-] |

SMILES canónico |

C[N+]1=CC=CC(=C1)C(=O)[O-].Cl |

| 6138-41-6 | |

Números CAS relacionados |

535-83-1 (Parent) |

Sinónimos |

trigonelline trigonelline chloride trigonelline iodide trigonelline ion trigonelline tosylate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trigonelline hydrochloride interact with biological systems and what are its downstream effects?

A1: Trigonelline hydrochloride has been shown to interact with several biological targets. One study demonstrated that it inhibits the aggregation of amyloid-β peptide (Aβ40), a key process in the development of Alzheimer's disease []. Another study revealed that Trigonelline hydrochloride can inhibit type I collagen fibrillation []. Further research indicated that it affects the quorum sensing (QS) system in Pseudomonas aeruginosa, impacting biofilm formation and virulence factor production []. It was also found to activate the NRF2 transcription factor in Leishmania donovani-infected cells, leading to the upregulation of the antioxidant enzyme HO-1 and the transcriptional repressor ATF3, which ultimately promotes parasite survival [].

Q2: What is known about the structural characteristics of Trigonelline hydrochloride?

A2: While specific spectroscopic data wasn't provided in the abstracts, Trigonelline hydrochloride is a salt formed from Trigonelline and hydrochloric acid. The molecular formula of Trigonelline is C7H7NO2, and its molecular weight is 137.14 g/mol. The addition of hydrochloric acid would alter these values for the hydrochloride salt. Further structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).

Q3: Has Trigonelline hydrochloride shown potential in combating specific diseases?

A3: Research suggests Trigonelline hydrochloride may have therapeutic potential for various conditions. It has demonstrated inhibitory effects against Pseudomonas aeruginosa, a bacterium notorious for causing difficult-to-treat infections, particularly in individuals with compromised immune systems []. Additionally, its interaction with amyloid-β peptide aggregation suggests a possible role in addressing Alzheimer's disease []. Further investigation is necessary to confirm these findings and explore potential applications.

Q4: What is known about the stability and formulation of Trigonelline hydrochloride?

A5: Research suggests that Trigonelline hydrochloride is susceptible to thermal degradation. One study investigated its breakdown at high temperatures, identifying 1-methylpyridinium as a major degradation product []. This highlights the importance of considering stability during formulation and storage. One study explored conjugating Trigonelline hydrochloride onto PEGylated nanodiamonds to create a controlled-release system potentially enhancing its therapeutic efficacy [].

Q5: What are the known metabolic pathways of Trigonelline hydrochloride?

A6: While the provided abstracts don't delve into specific metabolic pathways of Trigonelline hydrochloride, one study used a tandem mass spectrometry approach to assess its inhibitory potential on eight human CYP450 isoforms in vitro []. This suggests that Trigonelline hydrochloride might be metabolized by these enzymes, which are crucial for drug metabolism in the liver.

Q6: Are there any analytical methods available for the detection and quantification of Trigonelline hydrochloride?

A7: Several analytical methods have been employed to study Trigonelline hydrochloride. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to assess its inhibitory potential on CYP450 enzymes []. Additionally, first-order derivative spectrophotometry and RP-HPLC methods were developed and validated for the simultaneous estimation of Trigonelline hydrochloride in combination with other compounds in antidiabetic herbal formulations [, ]. These methods highlight the versatility in analyzing and quantifying this compound in various matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)